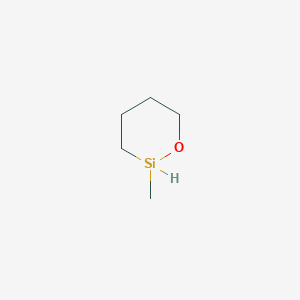

2-Methyloxasilinane

Description

2-Methyloxasilinane is a heterocyclic compound featuring a six-membered ring containing one oxygen and one silicon atom, with a methyl substituent at the second position. This structure classifies it within the oxasilinane family, which combines the electronic and steric properties of silicon with the reactivity of oxygen-containing rings. Such compounds are of interest in materials science due to silicon’s ability to enhance thermal stability and resistance to oxidation.

Properties

IUPAC Name |

2-methyloxasilinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OSi/c1-7-5-3-2-4-6-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDTUYGGPFLVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH]1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyloxasilinane can be synthesized through several methods, including the cationic ring-opening polymerization of 2-oxazoline monomers. The process typically involves the use of electrophilic initiators and nucleophilic terminators to achieve the desired polymer structure .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of commercially available initiators such as tosylates, triflates, acid halides, and benzyl halides. The living cationic ring-opening polymerization process is employed to ensure well-defined chain lengths and end groups .

Chemical Reactions Analysis

Types of Reactions: 2-Methyloxasilinane undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the silicon atom into a more oxidized state.

Reduction: Reducing agents can be used to convert the silicon atom into a less oxidized state.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction may produce silanes .

Scientific Research Applications

2-Methyloxasilinane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Medicine: Explored for its potential in developing new therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism by which 2-Methyloxasilinane exerts its effects involves its interaction with various molecular targets and pathways. For instance, in drug delivery systems, it may interact with cellular membranes to facilitate the transport of therapeutic agents. The specific pathways involved depend on the application and the molecular structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights two compounds, hexamethylene diisocyanate (HDI) and 2-methoxycinnamaldehyde, which differ structurally from 2-Methyloxasilinane but offer insights into key functional group reactivity and applications. A comparative analysis is presented below:

Table 1: Comparative Properties of this compound and Related Compounds

Key Comparisons

Structural and Functional Differences :

- HDI is a linear aliphatic diisocyanate, whereas This compound is a silicon-oxygen heterocycle. HDI’s dual -NCO groups drive its use in polymerization, contrasting with the cyclic ether-silicon structure of this compound, which may exhibit ring-opening reactivity .

- 2-Methoxycinnamaldehyde is aromatic with conjugated aldehyde and methoxy groups, enabling applications in analytical chemistry. Its reactivity centers on the aldehyde group, unlike the silicon-mediated properties of this compound .

Industrial vs. Research Applications: HDI is industrially significant in polyurethane production, valued for its durability and chemical resistance . 2-Methoxycinnamaldehyde serves niche roles in natural product isolation and food analysis, leveraging its aromatic aldehyde functionality .

Thermal and Chemical Stability :

- Silicon-containing rings like this compound are hypothesized to exhibit higher thermal stability compared to purely organic analogs. In contrast, HDI’s linear structure and isocyanate groups make it sensitive to moisture, requiring careful handling .

Research Findings and Limitations

- HDI : Extensive studies confirm its role in polyurethane synthesis, with well-documented hazards (e.g., respiratory sensitization) .

- 2-Methoxycinnamaldehyde : Used in analytical standards due to its stability and detectability in chromatographic methods .

- This compound: No direct data from the provided evidence limits definitive conclusions. Further studies are needed to explore its synthesis, reactivity (e.g., Si-O bond cleavage), and compatibility with industrial processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.